7-Chloro-8-methyl-2-propylquinolin-4-amine
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Overview
Description
7-Chloro-8-methyl-2-propylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methyl-2-propylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach utilizes ultrasound irradiation to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green chemistry principles, such as ultrasound irradiation and transition metal-catalyzed reactions, to minimize environmental impact and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methyl-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the quinoline ring to introduce different functional groups.
Cycloaddition: Formation of cyclic compounds through reactions with dienes or other unsaturated compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
7-Chloro-8-methyl-2-propylquinolin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-propylquinolin-4-amine involves interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting key biological pathways, leading to antimicrobial, antimalarial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Quinoline: The parent compound with diverse biological activities.
4-Aminoquinoline: A derivative with significant antimicrobial properties
Uniqueness
7-Chloro-8-methyl-2-propylquinolin-4-amine stands out due to its unique substitution pattern, which enhances its biological activity and selectivity compared to other quinoline derivatives .
Properties
CAS No. |
1189105-56-3 |
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Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
7-chloro-8-methyl-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2/c1-3-4-9-7-12(15)10-5-6-11(14)8(2)13(10)16-9/h5-7H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
UQXCWPKWOWEBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=C(C2=N1)C)Cl)N |
Origin of Product |
United States |
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